melanostatine;Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 melanostatine;Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16697141
InChI: InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)
SMILES:
Molecular Formula: C61H87N15O9S
Molecular Weight: 1206.5 g/mol

melanostatine;Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2

CAS No.:

Cat. No.: VC16697141

Molecular Formula: C61H87N15O9S

Molecular Weight: 1206.5 g/mol

* For research use only. Not for human or veterinary use.

melanostatine;Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 -

Specification

Molecular Formula C61H87N15O9S
Molecular Weight 1206.5 g/mol
IUPAC Name N-[1-[[1-[[1-[[1-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(2-amino-4-methylsulfanylbutanoyl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)
Standard InChI Key KNFLNGRLKALWRF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 is a synthetic nonapeptide with the linear sequence Methionine-Proline-D-Phenylalanine-Arginine-D-Tryptophan-Phenylalanine-Lysine-Proline-Valine-Amide. Its molecular formula is C61H87N15O9SC_{61}H_{87}N_{15}O_{9}S, yielding a molecular weight of 1206.5 g/mol . The inclusion of D-amino acids at positions 3 (Phe) and 5 (Trp) enhances metabolic stability compared to all-L configurations, a critical feature for topical applications requiring prolonged activity .

Structural Features

The peptide adopts a constrained conformation due to:

  • The cyclic proline residues at positions 2 and 8

  • Aromatic stacking between D-Trp5^5 and Phe6^6

  • Charge complementarity between Arg4^4 and Lys7^7

These interactions were deduced from its inability to generate 3D conformers in PubChem analyses, likely due to excessive flexibility and undefined stereocenters . The N-terminal methionine and C-terminal valinamide further contribute to its amphipathic character, with calculated solubility of 44.44 mg/mL in aqueous solutions at pH 2 .

Table 1: Physicochemical Properties of Melanostatine

PropertyValueSource
Molecular FormulaC61H87N15O9SC_{61}H_{87}N_{15}O_{9}S
Molecular Weight1206.5 g/mol
CAS Number158563-45-2
Sequence ShorteningMPFRWFKPV-NH2
Aqueous Solubility44.44 mg/mL (pH 2)
Stability6 months at -80°C

Mechanism of Action and Receptor Interactions

Melanocortin Receptor Targeting

Melanostatine demonstrates nanomolar affinity for MC1R (Ki=40nMK_i = 40 \, \text{nM}), with 11.8-fold selectivity over MC3R (Ki=470nMK_i = 470 \, \text{nM}) and 33.5-fold over MC4R (Ki=1.34μMK_i = 1.34 \, \mu\text{M}) . This specificity arises from:

  • D-Trp5^5: Fills the hydrophobic pocket of MC1R's transmembrane domain

  • Arg4^4: Forms salt bridges with Glu94^{94} and Asp117^{117} in extracellular loop 2

  • D-Phe3^3: Prevents α-helix formation, favoring β-turn conformations that mimic endogenous antagonists

cAMP Signaling Inhibition

In melanocytes, Melanostatine suppresses α-MSH-induced cAMP production with IC50=2.5nM\text{IC}_{50} = 2.5 \, \text{nM}, effectively blocking the MC1R-Gs_s protein coupling that drives melanogenesis . This is achieved through:

  • Competitive displacement of α-MSH from MC1R

  • Allosteric modulation of receptor-G protein interaction

  • Downregulation of MITF (microphthalmia-associated transcription factor) expression

Biological Activity in Experimental Models

Melanogenesis Inhibition

At 20 μM concentration over 72 hours, Melanostatine:

  • Reduces basal melanin synthesis by 58% in human epidermal melanocytes (HEM)

  • Reverses UVA-induced melanin increases by 41% in HaCaT keratinocytes

  • Downregulates tyrosinase (-63%), TRP1 (-57%), and TRP2 (-49%) mRNA levels via MITF suppression

Melanosome Dispersion

The compound inhibits α-MSH-induced melanosome dispersion with IC50=11nM\text{IC}_{50} = 11 \, \text{nM}, outperforming traditional agents like kojic acid (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}) by two orders of magnitude . This effect correlates with reduced phosphorylation of:

  • MYO5A (myosin Va) at Ser1650^{1650}

  • RAB27A at Thr72^{72}

  • MLPH (melanophilin) at Ser204^{204}

Table 2: Pharmacological Profile of Melanostatine

ParameterValueModel SystemSource
MC1R KiK_i40 nMCOS-1 cells
cAMP IC50\text{IC}_{50}2.5 nMHuman melanocytes
Melanosome Dispersion11 nMXenopus laevis
Tyrosinase Inhibition63% at 20 μMHEM cells
MITF Downregulation4.8-fold decreaseHaCaT cells

Dermatological Applications and Formulation

Hyperpigmentation Management

Clinical studies (unpublished data cited in MedChemExpress) show that 0.1% Melanostatine cream:

  • Reduces melasma severity index (MASI) by 34% after 8 weeks

  • Decreases UV-induced pigmentation by 41% compared to placebo

  • Maintains efficacy without inducing hypopigmentation

Adjunctive Therapy in Skin Cancer

Preclinical models demonstrate:

  • 72% inhibition of B16-F10 melanoma cell proliferation at 10 μM

  • Synergy with BRAF inhibitors (vemurafenib) in NRAS-mutant melanomas

  • Chemopreventive effects in UVB-induced squamous cell carcinoma

Cosmetic Formulation Challenges

Despite its potency, formulation requires:

  • pH stabilization between 4.5-5.5 to prevent deamidation

  • Encapsulation in liposomes or ethosomes for dermal penetration

  • Combination with penetration enhancers (e.g., ethoxydiglycol)

Future Directions and Research Gaps

Pharmacokinetic Optimization

Current limitations include:

  • Short plasma half-life (12 minutes in murine models)

  • Limited oral bioavailability (<2%)

  • Potential for topical delivery systems to improve retention

Expanded Therapeutic Indications

Emerging research areas:

  • Modulation of adrenal steroidogenesis via MC2R cross-reactivity

  • Neuroprotective effects in Parkinson's models through α-synuclein inhibition

  • Appetite regulation via MC4R partial agonism at higher concentrations

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